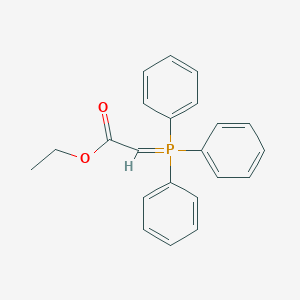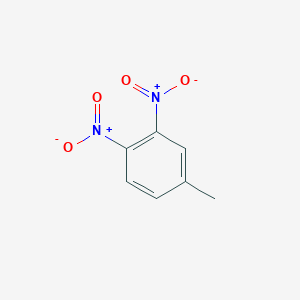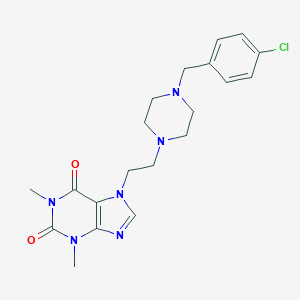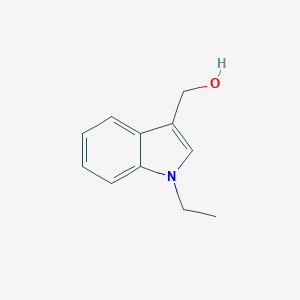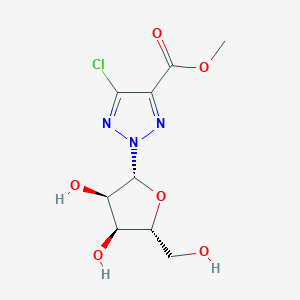
2H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-2-(beta-D-ribofuranosyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-2-(beta-D-ribofuranosyl)-, methyl ester is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of ribonucleoside and has been found to possess several interesting properties that make it a valuable tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of 2H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-2-(beta-D-ribofuranosyl)-, methyl ester is not fully understood. However, it is believed that the compound may work by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. This, in turn, leads to the suppression of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 2H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-2-(beta-D-ribofuranosyl)-, methyl ester has several biochemical and physiological effects. For example, it has been found to induce the expression of certain genes that are involved in cell cycle regulation and apoptosis. Additionally, it has been shown to inhibit the activity of certain enzymes that are involved in DNA replication and repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-2-(beta-D-ribofuranosyl)-, methyl ester in lab experiments is its ability to selectively target cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and development. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 2H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-2-(beta-D-ribofuranosyl)-, methyl ester. One area of interest is the development of new cancer therapies based on this compound. Additionally, researchers are interested in exploring the potential applications of this compound in other areas, such as drug delivery and gene therapy. Further studies are also needed to better understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 2H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-2-(beta-D-ribofuranosyl)-, methyl ester can be achieved through a variety of methods. One common approach involves the reaction of ribonucleoside with sodium azide, followed by the addition of copper (I) catalyst to produce the desired compound. Other methods involve the use of different reagents and catalysts, but all aim to achieve the same end product.
Aplicaciones Científicas De Investigación
2H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-2-(beta-D-ribofuranosyl)-, methyl ester has been extensively studied for its potential applications in scientific research. One area where it has shown promise is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new cancer therapies.
Propiedades
Número CAS |
106824-96-8 |
|---|---|
Nombre del producto |
2H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-2-(beta-D-ribofuranosyl)-, methyl ester |
Fórmula molecular |
C9H12ClN3O6 |
Peso molecular |
293.66 g/mol |
Nombre IUPAC |
methyl 5-chloro-2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]triazole-4-carboxylate |
InChI |
InChI=1S/C9H12ClN3O6/c1-18-9(17)4-7(10)12-13(11-4)8-6(16)5(15)3(2-14)19-8/h3,5-6,8,14-16H,2H2,1H3/t3-,5-,6-,8-/m1/s1 |
Clave InChI |
GRCBSILURPLTRU-ZIYNGMLESA-N |
SMILES isomérico |
COC(=O)C1=NN(N=C1Cl)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES |
COC(=O)C1=NN(N=C1Cl)C2C(C(C(O2)CO)O)O |
SMILES canónico |
COC(=O)C1=NN(N=C1Cl)C2C(C(C(O2)CO)O)O |
Otros números CAS |
106824-96-8 |
Sinónimos |
5-Chloro-2-(beta-D-ribofuranosyl)-2H-1,2,3-triazole-4-carboxylic acid methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile](/img/structure/B24846.png)

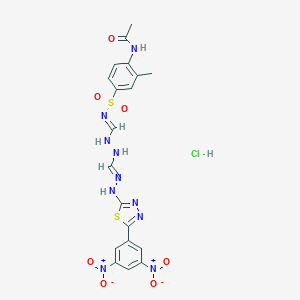
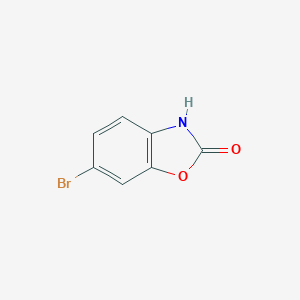
![2-(3-Bromophenyl)benzo[D]thiazole](/img/structure/B24853.png)

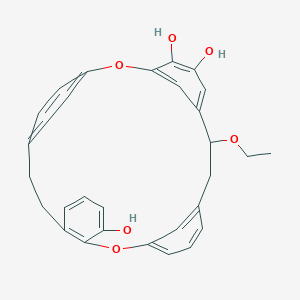
![1H,4H,5H,8H-2,3a,4a,6,7a,8a-Hexaazacyclopenta[def]fluorene-4,8-dione, hexahydro-2,6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-](/img/structure/B24858.png)
